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molecular formula C6H6BFO3 B151811 5-Fluoro-2-hydroxyphenylboronic acid CAS No. 259209-20-6

5-Fluoro-2-hydroxyphenylboronic acid

Cat. No. B151811
M. Wt: 155.92 g/mol
InChI Key: TWDQSJDFXUMAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063035B2

Procedure details

Combine 7-bromo-benzo[b]thiophene (6.53 g, 30.64 mmol), 5-fluoro-2-hydroxy phenyl boronic acid (4.87 g, 31.26 mmol), Pd(dppf)Cl2 (1.25 g, 1.53 mmol), 2-(di-tert-butylphosphino)biphenyl (0.28 g, 0.92 mmol), sodium carbonate (2 M, 30.64 mL, 61.92 mmol) in dioxane (60 mL, alternative THF) in a flask. Heat the mixture at 100° C. for 2 h. Dilute the mixture with chloroform/IPA (3/1). Wash the solution with aqueous saturated sodium chloride. Dry over sodium sulfate. Concentrate the solution in vacuo. Purify the residue by column chromatography (hexane to 10% ethyl acetate in hexane) to give the title compound (6.0 g, 80%) as a yellow solid. MS (ES) m/z 243 [M−1]+.
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step Two
Quantity
30.64 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
1.25 g
Type
catalyst
Reaction Step Six
Quantity
0.28 g
Type
catalyst
Reaction Step Seven
Yield
80%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[F:11][C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16](B(O)O)[CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C(Cl)(Cl)Cl.C(O)(C)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[S:8]1[CH:9]=[CH:10][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([C:14]3[CH:13]=[C:12]([F:11])[CH:17]=[CH:16][C:15]=3[OH:21])[C:7]1=2 |f:2.3.4,6.7,8.9.10.11|

Inputs

Step One
Name
Quantity
6.53 g
Type
reactant
Smiles
BrC1=CC=CC2=C1SC=C2
Step Two
Name
Quantity
4.87 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)B(O)O)O
Step Three
Name
Quantity
30.64 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(C)O
Step Six
Name
Quantity
1.25 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Seven
Name
Quantity
0.28 g
Type
catalyst
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the solution with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography (hexane to 10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC=C2C2=C(C=CC(=C2)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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